molecular formula C20H22N2O2 B10951140 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one

6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one

Cat. No.: B10951140
M. Wt: 322.4 g/mol
InChI Key: KEKXZHWWNWDHNT-UHFFFAOYSA-N
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Description

6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and heterocyclic compounds with similar structural motifs. Examples include:

Uniqueness

What sets 6-methoxy-2,2,4-trimethyl-9-phenyl-3,4-dihydro-2H-4,1-(epiminomethano)quinolin-10-one apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-methoxy-8,11,11-trimethyl-9-phenyl-1,9-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-10-one

InChI

InChI=1S/C20H22N2O2/c1-19(2)13-20(3)16-12-15(24-4)10-11-17(16)22(19)18(23)21(20)14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

KEKXZHWWNWDHNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C3=C(N1C(=O)N2C4=CC=CC=C4)C=CC(=C3)OC)C)C

Origin of Product

United States

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